molecular formula C13H12F3N5O2 B2501670 morpholino(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone CAS No. 1396880-93-5

morpholino(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone

Cat. No.: B2501670
CAS No.: 1396880-93-5
M. Wt: 327.267
InChI Key: VOCIMQWDXVFHOO-UHFFFAOYSA-N
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Description

Morpholino(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone is a useful research compound. Its molecular formula is C13H12F3N5O2 and its molecular weight is 327.267. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antitumor Activity
Morpholino derivatives have been synthesized and tested for their antitumor activities. One such derivative, 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, demonstrated significant inhibition against various cancer cell lines, including A549 (lung carcinoma), BGC-823 (gastric carcinoma), and HepG-2 (hepatocellular carcinoma) (Zhi-hua Tang & W. Fu, 2018). This suggests a potential application in the development of new cancer treatments.

Potential in Parkinson's Disease Imaging
In the context of neurodegenerative diseases, specifically Parkinson's disease, a compound identified as HG-10-102-01 and its radiolabeled version [11C]HG-10-102-01 were synthesized for potential use as PET imaging agents to study the LRRK2 enzyme, which is implicated in Parkinson's disease. This synthesis and application indicate a significant step toward improving diagnostic methods for such conditions (Min Wang et al., 2017).

Antiproliferative Activity and Structural Analysis
Another study focused on the synthesis, structural exploration, and antiproliferative activity of a novel bioactive heterocycle, (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone. The compound showed promising antiproliferative effects, and its structure was characterized using various spectroscopic methods, underlining the potential for further pharmaceutical applications (S. Benaka Prasad et al., 2018).

Exploratory and Mechanistic Study
The defluorination of an aminofluorophenyl oxazolidinone, a process relevant to the antibacterial drug linezolid, was explored, revealing insights into the mechanisms of reductive defluorination and the oxidative degradation of the morpholine side chain. This research provides valuable information for the development of pharmaceuticals and the understanding of drug degradation pathways (E. Fasani et al., 2008).

Interaction with Hydrazine Hydrate
Research into the interaction of 5-(Morpholin-4-Yl)-2-(4-Phthal-Imidobutyl)- and 5-(Morpholin-4-Yl)-2-(5-Phthal-Imidopentyl)-1,3-Oxazole-4-Carbonitriles with hydrazine hydrate has revealed insights into the recyclization products formed from these reactions, offering pathways for novel compound synthesis with potential therapeutic applications (S. Chumachenko et al., 2015).

Future Directions

The potential applications and future directions for this compound would largely depend on its properties and the results of further studies. Given the presence of a morpholino group, it could potentially be explored for uses in molecular biology or medicine .

Properties

IUPAC Name

morpholin-4-yl-[2-[4-(trifluoromethyl)phenyl]tetrazol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N5O2/c14-13(15,16)9-1-3-10(4-2-9)21-18-11(17-19-21)12(22)20-5-7-23-8-6-20/h1-4H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOCIMQWDXVFHOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=NN(N=N2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.